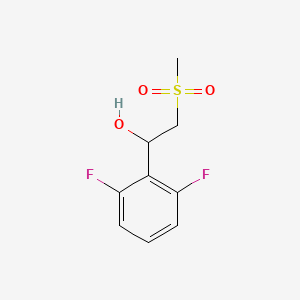
1-(2,6-Difluorophenyl)-2-methylsulfonylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-2-methylsulfonylethanol, also known as DFMSE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)-2-methylsulfonylethanol in cancer cells involves the induction of apoptosis, a process of programmed cell death. This compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in the initiation and execution of apoptosis. This compound also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, which is essential for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces the downregulation of various proteins that are involved in cell survival and proliferation, such as Bcl-2, cyclin D1, and c-Myc. This compound also induces the upregulation of proteins that are involved in apoptosis, such as Bax and caspases. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, which is essential for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-(2,6-Difluorophenyl)-2-methylsulfonylethanol is its potent anticancer activity against various cancer cell lines. This compound has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
1-(2,6-Difluorophenyl)-2-methylsulfonylethanol has shown promising results in various areas of scientific research, and there are several future directions that can be explored. One of the future directions is to investigate the potential of this compound as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Another future direction is to explore the use of this compound in combination with other drugs for the treatment of cancer to enhance its anticancer activity. Additionally, further studies are needed to investigate the mechanism of action of this compound in Alzheimer's disease to identify potential therapeutic targets.
Méthodes De Synthèse
1-(2,6-Difluorophenyl)-2-methylsulfonylethanol can be synthesized via a multistep process starting from 2,6-difluorobenzaldehyde. The first step involves the reaction of 2,6-difluorobenzaldehyde with methylsulfonyl chloride in the presence of a base to form the corresponding sulfonate. The second step involves the reduction of the sulfonate to the alcohol using a reducing agent such as sodium borohydride. The final product, this compound, is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-2-methylsulfonylethanol has been studied for its potential applications in various areas of scientific research. One of the significant applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. This compound has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-2-methylsulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-15(13,14)5-8(12)9-6(10)3-2-4-7(9)11/h2-4,8,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXXFEKBZDMBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=C(C=CC=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
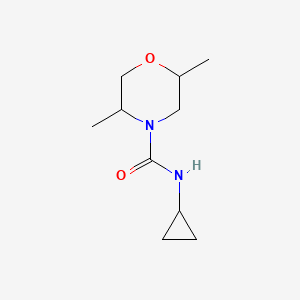
![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)
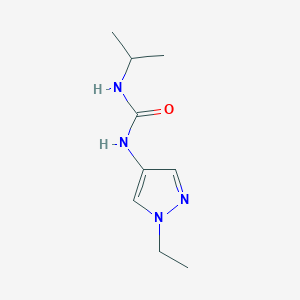
![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)
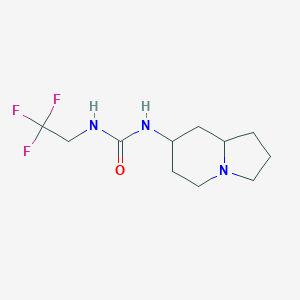
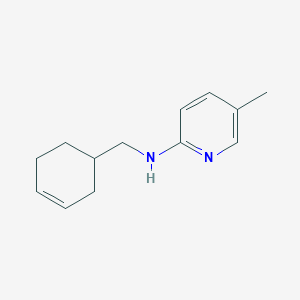
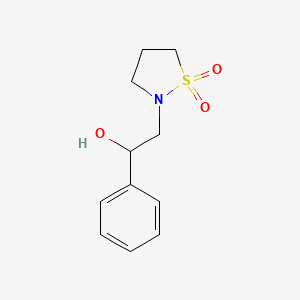
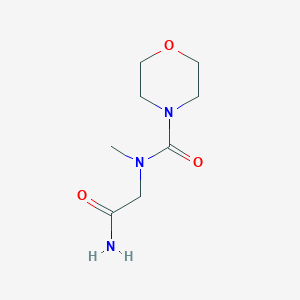
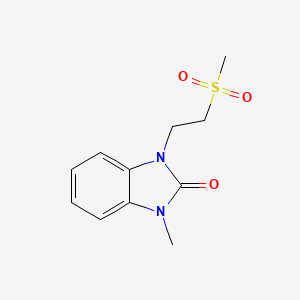
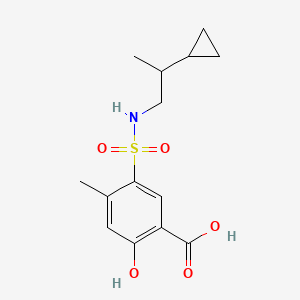
![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
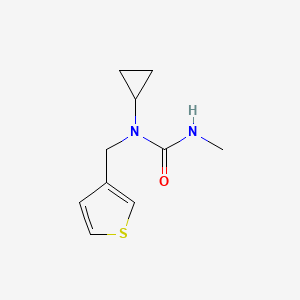
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
